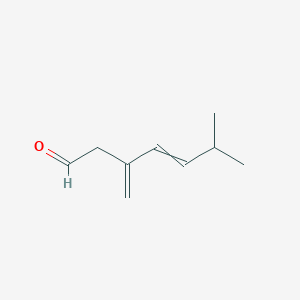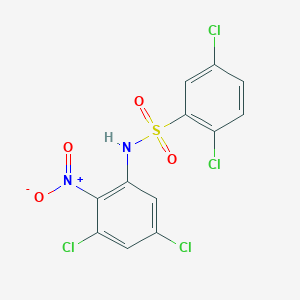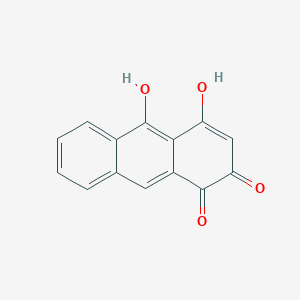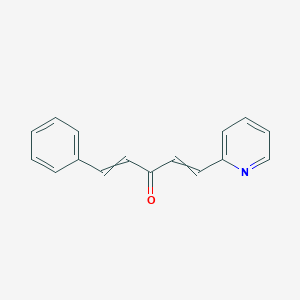
Tribromo(5-bromopentyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribromo(5-bromopentyl)stannane: is an organotin compound characterized by the presence of three bromine atoms and a 5-bromopentyl group attached to a tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Tribromo(5-bromopentyl)stannane can be synthesized through the reaction of tributyltin hydride with 5-bromopentyl bromide. The reaction typically involves the use of a solvent such as toluene and is carried out under reflux conditions. The reaction proceeds via a radical mechanism, where the tributyltin hydride abstracts a bromine atom from the 5-bromopentyl bromide, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Tribromo(5-bromopentyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form organotin hydrides, which are useful intermediates in organic synthesis.
Oxidation Reactions: Oxidation of this compound can lead to the formation of organotin oxides
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of nucleophiles such as Grignard reagents or organolithium compounds.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used
Major Products Formed:
Substitution Reactions: Formation of various organotin compounds with different substituents.
Reduction Reactions: Formation of organotin hydrides.
Oxidation Reactions: Formation of organotin oxides
Scientific Research Applications
Chemistry: Tribromo(5-bromopentyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the synthesis of complex organotin compounds and as a precursor for the preparation of tin-based catalysts .
Biology and Medicine: In biological research, this compound is studied for its potential use in drug delivery systems and as an antimicrobial agent. Its ability to form stable complexes with biomolecules makes it a candidate for targeted drug delivery .
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics. It is also utilized in the synthesis of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism by which tribromo(5-bromopentyl)stannane exerts its effects involves the formation of tin-carbon bonds through radical intermediates. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of stable organotin complexes. These interactions are facilitated by the presence of bromine atoms, which enhance the reactivity of the tin center .
Comparison with Similar Compounds
Tributyltin Hydride: Used in similar synthetic applications but lacks the additional bromine atoms.
Tribromobenzene: Another tribromo compound but with a benzene ring instead of a pentyl group.
Tribromostannane: Similar in structure but without the 5-bromopentyl group
Uniqueness: Tribromo(5-bromopentyl)stannane is unique due to the presence of both bromine atoms and a 5-bromopentyl group, which confer distinct reactivity and stability. This combination allows for versatile applications in organic synthesis and materials science, distinguishing it from other organotin compounds .
Properties
CAS No. |
61222-03-5 |
|---|---|
Molecular Formula |
C5H10Br4Sn |
Molecular Weight |
508.46 g/mol |
IUPAC Name |
tribromo(5-bromopentyl)stannane |
InChI |
InChI=1S/C5H10Br.3BrH.Sn/c1-2-3-4-5-6;;;;/h1-5H2;3*1H;/q;;;;+3/p-3 |
InChI Key |
SGMJROSQCKJAQA-UHFFFAOYSA-K |
Canonical SMILES |
C(CCBr)CC[Sn](Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


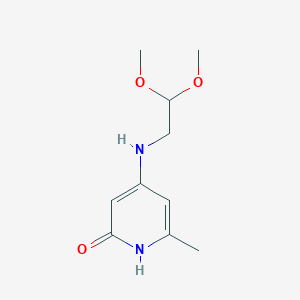
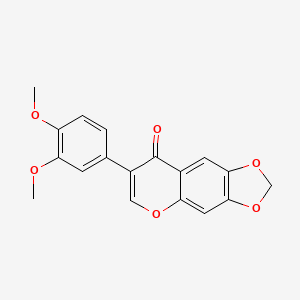
propanedioate](/img/structure/B14589698.png)

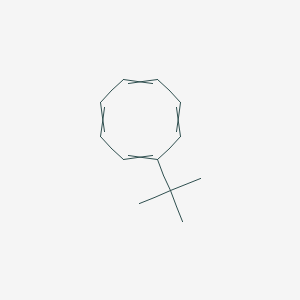
![{[2-(4,6-Dichloro-1,3,5-triazin-2-yl)ethyl]carbamoyl}sulfamic acid](/img/structure/B14589722.png)
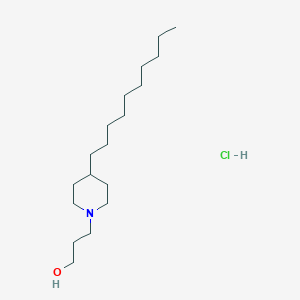
![1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol](/img/structure/B14589730.png)

